molecular formula C15H14N2O3S2 B3301265 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 907984-45-6

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No.: B3301265
CAS No.: 907984-45-6
M. Wt: 334.4 g/mol
InChI Key: OWBRRFMDVKSJDK-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system. This compound is characterized by its methoxy group (-OCH₃) and sulfonamide group (-SO₂NH₂) attached to the benzothiazole core.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1,3-benzothiazol-5-amine and 3-methoxybenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).

  • Catalysts: A base such as triethylamine (TEA) or pyridine may be used to neutralize the byproducts and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with nucleophiles such as ammonia or primary amines.

Common Reagents and Conditions:

  • Oxidation: H₂O₂, KMnO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: NH₃, primary amines, in aqueous or alcoholic solutions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of the sulfonamide group.

  • Substitution Products: Amine-substituted derivatives of the sulfonamide group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The methoxy group enhances the compound's solubility and bioavailability, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

  • 2-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide: Similar structure but with a different position of the methoxy group.

  • 3-Methoxy-N-(1-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide: Similar structure but with a different position of the methyl group on the benzothiazole ring.

Uniqueness: The unique combination of the methoxy and sulfonamide groups on the benzothiazole core gives this compound distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-10-16-14-8-11(6-7-15(14)21-10)17-22(18,19)13-5-3-4-12(9-13)20-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRRFMDVKSJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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